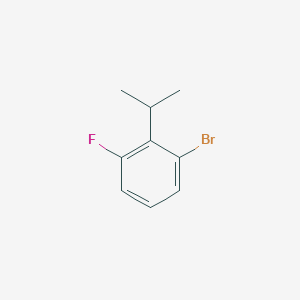1-Bromo-3-fluoro-2-(propan-2-yl)benzene
CAS No.: 112611-86-6
Cat. No.: VC17710280
Molecular Formula: C9H10BrF
Molecular Weight: 217.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 112611-86-6 |
|---|---|
| Molecular Formula | C9H10BrF |
| Molecular Weight | 217.08 g/mol |
| IUPAC Name | 1-bromo-3-fluoro-2-propan-2-ylbenzene |
| Standard InChI | InChI=1S/C9H10BrF/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
| Standard InChI Key | VVUNXACHKBSQLO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C=CC=C1Br)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s benzene ring is substituted with three functional groups:
-
Bromine at position 1, a strong electron-withdrawing group that enhances electrophilic substitution reactivity.
-
Fluorine at position 3, which exerts an ortho/para-directing effect due to its high electronegativity.
-
Isopropyl group at position 2, introducing steric hindrance that influences reaction pathways and selectivity.
The spatial arrangement of these groups creates a meta-directing electronic environment, favoring reactions at positions 5 and 6 of the ring.
Physicochemical Properties
Key physicochemical data are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 217.08 g/mol | |
| CAS Number | 112611-86-6 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | Estimated 1.4–1.6 g/cm³ | – |
The absence of reported melting/boiling points underscores the need for further experimental characterization.
Synthesis and Industrial Production
Bromination Strategies
The synthesis of 1-bromo-3-fluoro-2-(propan-2-yl)benzene typically involves sequential halogenation and alkylation steps. A patented method for synthesizing analogous bromofluorobenzenes provides insight into scalable production :
-
Bromination of Fluorobenzene:
-
Introduction of Isopropyl Group:
-
Friedel-Crafts Alkylation: Reacting 1-bromo-3-fluorobenzene with isopropyl chloride in the presence of .
-
Challenges: Steric hindrance from bromine and fluorine may reduce alkylation efficiency, necessitating elevated temperatures or prolonged reaction times.
-
Optimization and Yield
Industrial-scale production emphasizes cost-effectiveness and purity:
-
Solvent Choice: Halogenated solvents (e.g., dichloromethane) minimize side reactions.
-
Catalyst Loading: 0.01–0.1 equivalents of balance reaction rate and byproduct formation .
-
Yield: Reported at 68% for analogous compounds, with fluorobenzene and toluene recycled from distillation .
Reactivity and Chemical Transformations
Cross-Coupling Reactions
The bromine atom’s susceptibility to nucleophilic displacement enables diverse transformations:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids to form biaryl structures, critical in pharmaceutical intermediates.
-
Buchwald-Hartwig Amination: Introduction of amine groups for drug discovery applications.
Fluorine-Specific Reactivity
The fluorine atom participates in:
-
Electrophilic Aromatic Substitution: Directed meta-substitution due to its electron-withdrawing nature.
-
Hydrogen Bonding: Enhances binding affinity in bioactive molecules.
Applications in Medicinal Chemistry and Materials Science
Pharmaceutical Intermediate
The compound’s halogenated structure aligns with trends in drug design:
-
Antimicrobial Agents: Bromine and fluorine enhance membrane permeability and target binding.
-
Kinase Inhibitors: Steric effects from the isopropyl group improve selectivity for ATP-binding pockets.
Material Science Applications
-
Liquid Crystals: The rigid aromatic core and halogen substituents stabilize mesophases.
-
Polymer Additives: Flame-retardant properties due to bromine content.
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide | Sulfonamide group enhances solubility | Diuretics, antivirals |
| 1-Bromo-3-fluoro-5-methylbenzene | Methyl group reduces steric hindrance | Agrochemicals |
The isopropyl group in 1-bromo-3-fluoro-2-(propan-2-yl)benzene uniquely balances reactivity and steric effects, making it preferable for bulky ligand systems.
Future Research Directions
-
Toxicity Profiling: Assess ecotoxicological impacts of bromine byproducts.
-
Process Optimization: Develop solvent-free or catalytic methods to improve sustainability.
-
Biological Screening: Expand studies on anticancer and antiviral activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume